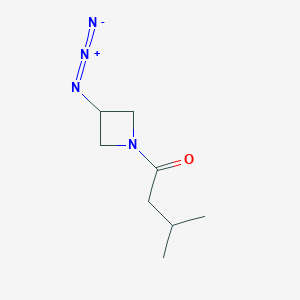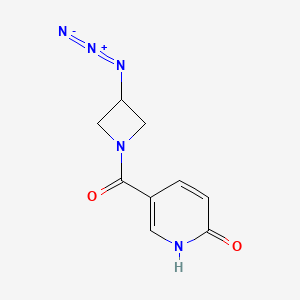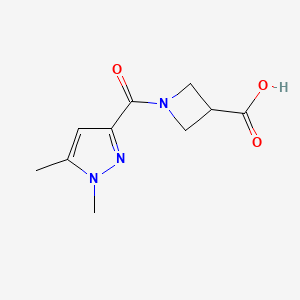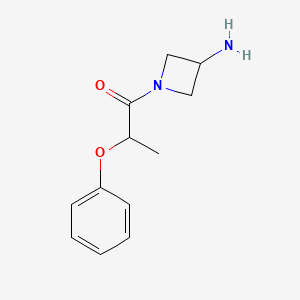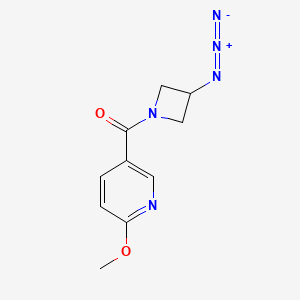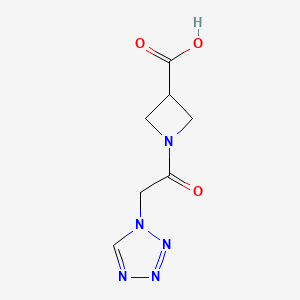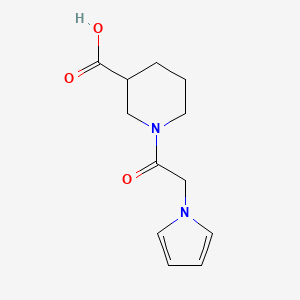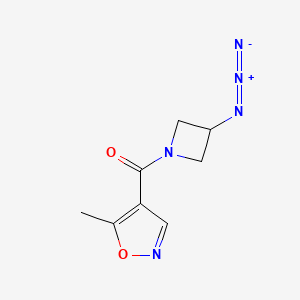
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone
Descripción general
Descripción
3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone, also known as 3-AAM, is a synthetic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. It is a relatively new compound, and its structure and properties are still being investigated.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has led to the synthesis of compounds containing the 5-methylisoxazole motif, which is structurally related to the mentioned chemical, demonstrating its role in the development of new chemical entities. For instance, the synthesis and crystallographic analysis of compounds containing 5-methylisoxazole and triazole derivatives have been reported, highlighting the chemical's relevance in creating new molecules with detailed structural characterization (Cao et al., 2010).
Anticonvulsant Activity
Compounds synthesized from structures including elements of the specified chemical have been evaluated for their anticonvulsant activities. Studies have correlated the structural features of these compounds with their biological activities, providing insights into the design of new anticonvulsant agents (Jackson et al., 2012).
Antimicrobial and Anticancer Potential
Research on derivatives incorporating features of the chemical of interest has shown significant antimicrobial and anticancer activities. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and found to exhibit higher anticancer activity compared to reference drugs in some cases, as well as good to excellent antimicrobial activity (Hafez et al., 2016).
Enzyme Inhibition Studies
Compounds related to the queried chemical structure have been designed, synthesized, and evaluated as selective inhibitors for specific enzymes such as acetylcholinesterase (AChE), demonstrating potential therapeutic applications in conditions like Alzheimer's disease. The study of arylisoxazole-phenylpiperazine derivatives has revealed compounds with potent AChE inhibitory activity (Saeedi et al., 2019).
Bioactivation and Metabolic Pathways
Investigations have also been conducted on the metabolic pathways and bioactivation processes of compounds containing isoxazole rings, which are structurally related to the compound of interest. These studies contribute to understanding the metabolic fate and potential toxicological implications of such compounds in biological systems (Yu et al., 2011).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-7(2-10-15-5)8(14)13-3-6(4-13)11-12-9/h2,6H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKHOBWWMIBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)
